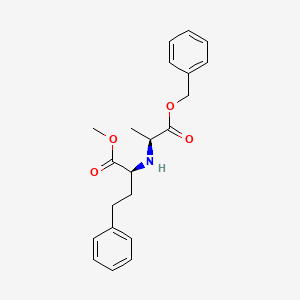

2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoic Acid (S)-Methyl Ester

Description

2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoic Acid (S)-Methyl Ester is a chiral organic compound characterized by:

- Molecular Formula: C₂₁H₂₅NO₄

- Molecular Weight: 355.43 g/mol

- Key Features: An (S)-configured methyl ester group. A benzyloxy-substituted propanoyl moiety. A phenylbutanoic acid backbone with an amino linkage.

This compound is likely utilized as a synthetic intermediate or a chiral building block in pharmaceutical chemistry due to its stereospecificity and ester functionality, which may enhance bioavailability in prodrug designs .

Properties

IUPAC Name |

methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-16(20(23)26-15-18-11-7-4-8-12-18)22-19(21(24)25-2)14-13-17-9-5-3-6-10-17/h3-12,16,19,22H,13-15H2,1-2H3/t16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLSWTLNRIGWDK-LPHOPBHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)NC(CCC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC1=CC=CC=C1)N[C@@H](CCC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoic Acid (S)-Methyl Ester typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Amide Bond: The initial step involves the reaction of (2S)-1-oxo-1-phenylmethoxypropan-2-ylamine with (2S)-2-bromo-4-phenylbutanoic acid. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine to form the amide bond.

Esterification: The resulting amide is then subjected to esterification using methanol and a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoic Acid (S)-Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated aromatic compounds, nitro compounds, sulfonated aromatic compounds.

Scientific Research Applications

2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoic Acid (S)-Methyl Ester has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and stereochemistry.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

Industry: Utilized in the development of new materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoic Acid (S)-Methyl Ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Enantiomeric Pair: (S) vs. (R) Configuration

The (R)-enantiomer (2-(((R)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoic Acid (R)-Methyl Ester) shares identical molecular formula and weight but differs in stereochemistry. Key distinctions include:

- Biological Activity: The (S)-form may exhibit higher affinity for enzymes or receptors due to stereospecific binding pockets, a common phenomenon in chiral drug interactions .

- Synthetic Utility : The (S)-configuration is often prioritized in drug development for compatibility with biological systems.

| Property | Target (S)-Compound | (R)-Enantiomer |

|---|---|---|

| Molecular Formula | C₂₁H₂₅NO₄ | C₂₁H₂₅NO₄ |

| Molecular Weight | 355.43 | 355.43 |

| Configuration | S | R |

| Potential Applications | Drug intermediates | Comparative studies |

Substituted Phenylbutanoate Esters

Compounds with modified aromatic or ester groups highlight the role of substituents in physicochemical properties:

- 4-(4-Chlorophenyl)-4-oxobutanoic Acid Methyl Esters (): Key Difference: Chlorophenyl group instead of benzyloxy-propanoyl.

- (S)-Methyl 2-(((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate Hydrochloride (): Key Difference: Cyano-biphenyl substituent and hydrochloride salt. Impact: The polar cyano group enhances solubility in aqueous media, while the salt form improves stability for pharmaceutical formulations .

| Compound | Substituent | Polarity | Potential Use |

|---|---|---|---|

| Target (S)-Compound | Benzyloxy-propanoyl | Moderate | Prodrug intermediate |

| 4-(4-Chlorophenyl) Analogue | Chlorophenyl | Higher | Surfactant/Chemical synth. |

| Cyano-biphenyl Derivative | Cyano-biphenyl | High | Drug candidate |

Amino Acid Derivatives and Esters

The target compound’s amino linkage invites comparison with other amino acid esters:

- (S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid (): Key Difference: Piperidinyl-phenyl group and ethoxy substitution. Impact: The bulky piperidinyl group may hinder passive diffusion but improve target-specific binding .

Methodological Considerations in Comparative Analysis

- Structural Similarity Metrics : Tools like Tanimoto coefficients or molecular docking () are critical for predicting bioactivity. The target compound’s benzyloxy group may align with hydrophobic binding pockets, whereas polar substituents in analogues favor hydrogen bonding .

- Analytical Techniques : Spectrofluorometry and tensiometry () could assess aggregation behavior if the compound exhibits surfactant-like properties, though direct evidence is lacking .

Biological Activity

The compound 2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoic Acid (S)-Methyl Ester , also known by its CAS number 87269-98-5, is a synthetic amino acid derivative with potential biological significance. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Formula

- Molecular Formula : C22H25NO5

- Molecular Weight : 383.438 g/mol

Stereochemistry

The compound contains stereocenters, which contribute to its biological activity. The specific configurations at these centers can influence interactions with biological targets.

The biological activity of this compound is primarily attributed to its role as an amino acid derivative, which may interact with various receptors and enzymes in biological systems. Its structure suggests potential involvement in:

- Enzyme inhibition : The presence of the phenylbutanoic acid moiety may allow it to inhibit specific enzymes related to metabolic pathways.

- Receptor modulation : The benzyloxy group could facilitate binding to receptor sites, influencing cellular signaling pathways.

Pharmacological Studies

Several studies have investigated the pharmacological effects of similar compounds, providing insights into potential biological activities:

- Antioxidant Activity : Compounds with similar structures have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress and damage.

- Anti-inflammatory Effects : Research indicates that certain derivatives can modulate inflammatory pathways, potentially reducing inflammation in various conditions.

- Anticancer Potential : Some studies suggest that related compounds may induce apoptosis in cancer cells, highlighting their potential as therapeutic agents.

Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of compounds structurally similar to this compound. Results indicated significant scavenging activity against free radicals, suggesting potential applications in oxidative stress-related diseases.

Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a mechanism that could be beneficial for treating inflammatory diseases.

Study 3: Anticancer Activity

A preliminary study on cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis in a dose-dependent manner. This finding warrants further investigation into its potential as an anticancer agent.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C22H25NO5 |

| Molecular Weight | 383.438 g/mol |

| CAS Number | 87269-98-5 |

| Antioxidant Activity | Significant scavenging activity |

| Anti-inflammatory Effects | Inhibition of cytokine production |

| Anticancer Potential | Induction of apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.